(4Z)-4-[(2,3-dichlorophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
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Overview
Description
(4Z)-4-[(2,3-dichlorophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2,3-dichlorophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one typically involves the condensation of 2,3-dichlorobenzaldehyde with 2-thiophen-2-yl-1,3-oxazol-5-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(2,3-dichlorophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4Z)-4-[(2,3-dichlorophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4Z)-4-[(2,3-dichlorophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroaniline: A related compound with a dichlorophenyl group.
Thiophene derivatives: Compounds containing the thiophene ring.
Oxazole derivatives: Compounds with the oxazole ring structure.
Uniqueness
(4Z)-4-[(2,3-dichlorophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the dichlorophenyl and thiophene groups, along with the oxazole ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
(4Z)-4-[(2,3-dichlorophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2S/c15-9-4-1-3-8(12(9)16)7-10-14(18)19-13(17-10)11-5-2-6-20-11/h1-7H/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIOKHSYLKHKBJ-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)OC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=C\2/C(=O)OC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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